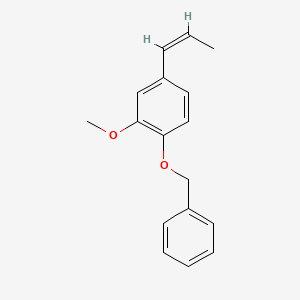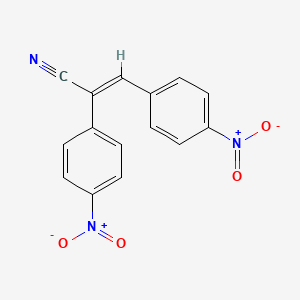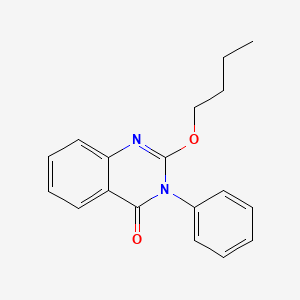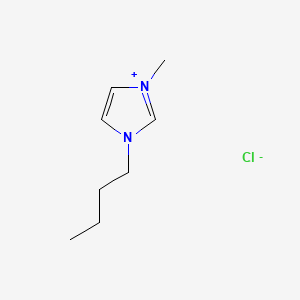![molecular formula C16H17BrN2O3 B1224242 1-(4-Bromophenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B1224242.png)
1-(4-Bromophenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea is a member of ureas.
Scientific Research Applications
Crystal Structure and Properties
- Crystal Structure Analysis : The compound has been analyzed for its crystal structure, revealing significant details such as the dihedral angle between the urea group and the bromophenyl ring, and the formation of a two-dimensional network in the crystal due to intermolecular interactions. This structural information is crucial for understanding the compound's physical and chemical properties (Kang et al., 2015).
Synthesis and Chemical Behavior
- Synthesis Processes : Research has been conducted on the synthesis of related compounds, providing insights into the methods and conditions favorable for producing derivatives of this chemical (Smith, El‐Hiti, & Alshammari, 2013).
- Chemical Reactions and Interactions : Studies on the reactivity and interactions of this compound, such as lithiation reactions, contribute to a deeper understanding of its chemical behavior and potential applications (Thalluri, Manne, Dev, & Mandal, 2014).
Potential Applications in Medicinal Chemistry
- Antitumor Activities : Research has indicated the potential of similar compounds in antitumor activities, which could guide future investigations into the therapeutic applications of this compound (Hu et al., 2018).
Environmental Impact and Degradation
- Environmental Degradation : Studies on related urea herbicides provide insights into the environmental degradation processes of these compounds, which is vital for assessing their environmental impact (Katz & Strusz, 1968).
Spectroscopic Analysis and Optical Properties
- Spectroscopic Studies : Investigations into the spectroscopic properties of related compounds help in understanding the optical and electronic properties of this chemical, which could have applications in materials science (Praveenkumar et al., 2021).
Additional Research Areas
- Clastogenicity and Mutagenicity Studies : Research on the nitrosated derivatives of similar compounds provides valuable information on their clastogenicity and potential mutagenic effects, important for safety assessments (Thust, Mendel, Schwarz, & Warzok, 1980).
properties
Product Name |
1-(4-Bromophenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea |
|---|---|
Molecular Formula |
C16H17BrN2O3 |
Molecular Weight |
365.22 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea |
InChI |
InChI=1S/C16H17BrN2O3/c1-21-14-4-2-3-5-15(14)22-11-10-18-16(20)19-13-8-6-12(17)7-9-13/h2-9H,10-11H2,1H3,(H2,18,19,20) |
InChI Key |
AZKDKZLGMHOLSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)NC2=CC=C(C=C2)Br |
solubility |
1.3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Methylphenoxy)-1-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]ethanone](/img/structure/B1224159.png)



![4,5-Dichloro-1-[2-(4-chlorophenoxy)ethyl]imidazole](/img/structure/B1224165.png)
![5-[(2-Cyanoethylthio)methyl]-2-benzofurancarboxylic acid](/img/structure/B1224166.png)
![1-(2,4-Dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B1224168.png)
![2-[[6-(butylsulfamoyl)-1H-benzimidazol-2-yl]thio]-N-(2-chlorophenyl)acetamide](/img/structure/B1224169.png)

![N-[4-[4-(1-oxopropyl)-1-piperazinyl]phenyl]-2-furancarboxamide](/img/structure/B1224173.png)
![3-[[2-[[4-Ethyl-5-[(3-methylphenoxy)methyl]-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]benzoic acid](/img/structure/B1224176.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[4-[5-(trifluoromethyl)-1-benzotriazolyl]-1-piperidinyl]acetamide](/img/structure/B1224179.png)
![N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B1224182.png)
![5-[(4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl)oxymethyl]-2-furancarboxylic acid](/img/structure/B1224183.png)